molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane

Cat. No. B1447748
M. Wt: 157.24 g/mol
InChI Key: HATPMUMFCXPTJL-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane (also known as isocyanatomethylmethylsulfanylcyclopropane or IMMC) is a cyclopropane derivative of isocyanic acid and methylsulfanylmethane. It is a colorless, flammable liquid that has a pungent odor and is soluble in water. IMMC has been used in a variety of chemical and biological applications, including synthesis, catalysis, and drug discovery. IMMC has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Cyclopropane Derivatives in Synthetic Organic Chemistry

Cyclopropane derivatives, including those with functional groups similar to "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane," are valuable in synthetic organic chemistry due to their unique reactivities. The strain in the cyclopropane ring can facilitate various chemical transformations. For instance, the oxidation of cyclopropane-containing hydrocarbons and their derivatives has been systematically reviewed, highlighting methods for transforming these compounds into valuable synthetic intermediates. These transformations are essential for developing pharmaceuticals, agrochemicals, and materials with specific properties (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Applications in Agriculture

The study of 1-methylcyclopropene (1-MCP), a cyclopropane derivative, has revolutionized postharvest treatment of fruits, vegetables, and flowers by inhibiting ethylene action, thereby extending shelf life and maintaining quality. Although "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane" is not directly mentioned, the principles underlying the use of cyclopropane derivatives like 1-MCP in agriculture could suggest potential applications in enhancing the postharvest life of produce (Blankenship & Dole, 2003).

Material Science and Controlled Release Systems

Cyclopropane derivatives have also found applications in material science, particularly in developing controlled release systems for agrochemicals and pharmaceuticals. For example, the encapsulation and controlled release of gaseous active compounds, like 1-MCP, have been explored for improving the safety and quality of fresh produce. These technologies could be adapted for other cyclopropane derivatives to control the release of various active ingredients in agricultural and pharmaceutical applications (Chen, Chen, Ray, & Yam, 2020).

properties

IUPAC Name

1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATPMUMFCXPTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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